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For Researchers, Scientists, and Drug Development Professionals

Levodopa-induced dyskinesia (LID) remains a significant challenge in the long-term
management of Parkinson's disease, creating a critical need for effective therapeutic
interventions. This guide provides a detailed, data-driven comparison of two prominent
pharmacological agents: mesdopetam, an investigational dopamine D3 receptor antagonist,
and amantadine, an established NMDA receptor antagonist. This analysis is intended to inform
research, clinical development, and strategic decision-making in the pursuit of improved
treatments for LID.

Mechanism of Action: Distinct Neuromodulatory
Approaches

The therapeutic strategies of mesdopetam and amantadine for LID are rooted in different
neurochemical pathways, offering distinct approaches to mitigating abnormal involuntary
movements.

Mesdopetam, a novel small molecule, functions as a dopamine D3 receptor antagonist.[1][2]
The dopamine D3 receptor is implicated in the pathophysiology of LID.[3] By selectively
blocking this receptor, mesdopetam aims to normalize dopamine signaling in brain regions
associated with motor control without compromising the antiparkinsonian effects of levodopa.[2]
[4] Preclinical studies have demonstrated its antidyskinetic properties.[5]
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Amantadine, conversely, is understood to primarily act as a non-competitive N-methyl-D-
aspartate (NMDA) receptor antagonist.[6][7] Overstimulation of glutamatergic pathways is a key
factor in the development of LID.[6] By blocking NMDA receptors, amantadine reduces
excessive glutamatergic transmission, thereby alleviating dyskinesia.[6][8] It also appears to
influence dopamine release and reuptake, contributing to its therapeutic profile.[6][9]
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Figure 1: Simplified signaling pathways for Mesdopetam and Amantadine.

Clinical Efficacy: A Review of Key Trial Data

Direct head-to-head clinical trials comparing mesdopetam and amantadine are not yet
available. Therefore, this comparison relies on data from their respective placebo-controlled
studies.

Mesdopetam Clinical Data
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Mesdopetam has undergone Phase Il clinical development, with plans to advance to Phase lII.
[10] The primary endpoint in the Phase IlIb study, an increase in "good ON-time" (time with
good motor control without troublesome dyskinesia), was not met.[11] However, statistically
significant and clinically meaningful improvements were observed in secondary endpoints,
particularly the Unified Dyskinesia Rating Scale (UDysRS).[1][11] A meta-analysis of Phase lla
and llb trials showed significant improvements in LID as assessed by UDysRS and an increase
in "Good ON" time.[5]

Table 1: Summary of Mesdopetam Phase lIb Clinical Trial Data

. Mesdopetam (7.5 Statistical
Endpoint . Placebo L
mg b.i.d.) Significance

Change in "Good ON-  Not Statistically

time" Significant
Change in modified Statistically Significant p-value not specified
UDysRS Improvement in source

Note: Data extracted from a Phase 2b study.[11] Further details on the magnitude of change
were not available in the provided search results.

Amantadine Clinical Data

Amantadine, particularly its extended-release (ER) formulation (Gocovri™), is approved for the
treatment of LID.[6] Multiple Phase Il trials have demonstrated its efficacy. The EASE LID
study, a randomized, double-blind, placebo-controlled trial, showed a significant reduction in
the UDysRS total score at week 12.[12] Long-term, open-label extension studies have
suggested that the beneficial effects of amantadine on motor complications can be sustained
for at least two years.[13]

Table 2: Summary of Amantadine ER (ADS-5102) EASE LID Phase IlI Clinical Trial Data
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. Amantadine Treatment
Endpoint Placebo . p-value
ER (274 mg) Difference

Change in

UDysRS Total

Score from -15.9 -8.0 -7.9 <0.001
Baseline to

Week 12

Change in OFF
time (hours) from
_ -0.6 +0.3 -0.9 0.02
Baseline to

Week 12

Source: EASE LID Study.[12]

Safety and Tolerability Profile

The safety profiles of mesdopetam and amantadine reflect their distinct mechanisms of action.

Mesdopetam has generally been well-tolerated in clinical trials, with an adverse event profile

similar to placebo.[1][11]

Amantadine ER is associated with a known set of adverse events. The most common side
effects include hallucinations, peripheral edema, dizziness, dry mouth, nausea, and
constipation.[6][14] In the EASE LID study, visual hallucinations, peripheral edema, and
dizziness were more frequently reported in the amantadine group compared to placebo.[12]
Treatment discontinuation due to adverse events was also higher with amantadine ER.[12]

Table 3: Common Adverse Events in Amantadine ER (ADS-5102) EASE LID Study
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Adverse Event Amantadine ER (n=63) Placebo (n=58)
Visual Hallucinations 23.8% 1.7%

Peripheral Edema 23.8% 0%

Dizziness 22.2% 0%

Treatment Discontinuation due
to AEs

20.6% 6.9%

Source: EASE LID Study.[12]

Experimental Protocols: A Methodological Overview

Understanding the design of the key clinical trials is crucial for interpreting their findings.

Mesdopetam Phase lIb Study (NCT04435431)

» Design: Arandomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[3]
[11]

o Participants: Patients with Parkinson's disease experiencing at least 2 hours of troublesome
dyskinesia daily.[11]

« Intervention: Patients were randomized to receive one of three doses of mesdopetam (2.5
mg, 5 mg, or 7.5 mg) or placebo, administered orally twice daily for 12 weeks.[3][11]

o Primary Efficacy Endpoint: Change from baseline to week 12 in "ON" time without
troublesome dyskinesia ("Good ON-time"), as recorded in patient home diaries.[11]

o Secondary Efficacy Endpoints: Included assessments of ON-phase dyskinesia using the
modified Unified Dyskinesia Rating Scale (UDysRS) (sum of parts 1, 3, and 4) and the
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part
4.2.[11]
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Figure 2: Mesdopetam Phase Ilb Experimental Workflow.

Amantadine ER EASE LID Study (NCT02136914)

Design: A randomized, double-blind, placebo-controlled, parallel-group clinical trial.[12][14]

Participants: Patients with Parkinson's disease treated with levodopa who experienced at
least 1 hour of troublesome dyskinesia per day with at least mild functional impact.[12]

Intervention: Patients were randomized to receive either 274 mg of amantadine extended-
release capsules (ADS-5102) or placebo, administered orally once daily at bedtime for up to
25 weeks.[12][15]

Primary Efficacy Endpoint: The change from baseline to week 12 in the Unified Dyskinesia
Rating Scale (UDysRS) total score.[12]

Key Secondary Endpoint: Change in OFF time.[12]
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Figure 3: Amantadine ER EASE LID Study Workflow.

Conclusion and Future Directions

Mesdopetam and amantadine represent two distinct and valuable approaches to the
management of levodopa-induced dyskinesia. Amantadine is an established and effective
treatment, with robust Phase Il data supporting its use, though its side effect profile requires
careful patient monitoring. Mesdopetam, while not meeting its primary endpoint in Phase Ilb,
has shown promising signals on key secondary measures of dyskinesia with a favorable safety

profile.

For drug development professionals, the journey of mesdopetam highlights the complexities of
selecting primary endpoints in LID trials and the importance of comprehensive secondary
analyses. The planned Phase 11l trial for mesdopetam will be critical in further elucidating its
therapeutic potential.[10]
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Future research, including potential head-to-head comparative studies, will be invaluable in
defining the relative positioning of these agents in the treatment paradigm for LID. Furthermore,
exploring patient populations that may respond preferentially to either a dopamine D3 receptor
antagonist or an NMDA receptor antagonist could lead to more personalized and effective
management of this challenging motor complication in Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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levodopa-induced-dyskinesia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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